Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
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Thiazole Ring: : The core of this compound is the thiazole ring, which contains both sulfur and nitrogen atoms. Thiazoles are important heterocyclic systems found in various natural products and pharmaceuticals.
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Phenyl and Dimethoxyphenyl Groups: : The compound features a phenyl ring and a 3,4-dimethoxyphenyl group. These aromatic moieties contribute to its overall properties.
Preparation Methods
Synthetic Routes:
The synthesis of Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves several steps. One possible synthetic route includes the following transformations:
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Fischer Indole Synthesis
- Start with 3-(3,4-dimethoxyphenyl)-2-propenal (also known as cinnamaldehyde) .
- React it with phenylhydrazine to form the indole ring system .
- Further functionalize the indole ring to introduce the thiazole moiety.
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Thiazole Formation
- Introduce the thiazole ring by reacting the indole intermediate with an appropriate thiol and a carbonyl compound.
- Protect the amino group with a suitable protecting group.
- Finally, esterify the carboxylic acid to obtain the desired compound.
Industrial Production:
Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.
Chemical Reactions Analysis
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various reactions:
Oxidation and Reduction: Depending on the reaction conditions, it may be oxidized or reduced.
Substitution Reactions: The phenyl and thiazole rings are susceptible to substitution reactions.
Common Reagents: Reagents like strong acids, bases, and metal catalysts play a role in its transformations.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as an anticancer agent or antimicrobial.
Chemical Biology: Explore its interactions with biological targets.
Industry: Consider its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.
Properties
Molecular Formula |
C22H22N2O5S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H22N2O5S/c1-27-16-11-9-14(13-17(16)28-2)10-12-18(25)23-22-24-19(21(26)29-3)20(30-22)15-7-5-4-6-8-15/h4-9,11,13H,10,12H2,1-3H3,(H,23,24,25) |
InChI Key |
FLBXMTCMBHAJFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)OC |
Origin of Product |
United States |
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